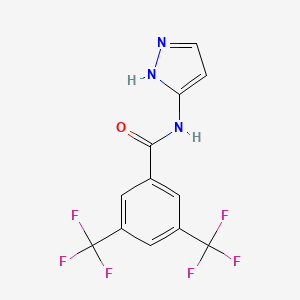
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide, also known as BVT-2733, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising results in preclinical studies.
作用機序
The mechanism of action of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition by N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide leads to the accumulation of DNA damage and ultimately cell death. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to modulate other signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been found to exhibit several biochemical and physiological effects. In preclinical studies, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been shown to inhibit tumor growth and induce cell death in cancer cells. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been shown to improve metabolic parameters such as glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
実験室実験の利点と制限
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate dosing and reproducibility of results. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to have low toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for research on N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide. One area of interest is the development of combination therapies using N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide and other agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another potential direction is the investigation of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide in combination with other PARP inhibitors or other signaling pathway inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide and its potential in treating other diseases beyond cancer.
合成法
The synthesis of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide involves several steps, starting with the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been optimized to achieve high yield and purity.
科学的研究の応用
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been found to exhibit anti-tumor activity in several preclinical models. In addition to cancer, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been studied for its potential in treating other diseases such as inflammation, neurodegenerative disorders, and metabolic disorders.
特性
IUPAC Name |
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3O/c13-11(14,15)7-3-6(4-8(5-7)12(16,17)18)10(22)20-9-1-2-19-21-9/h1-5H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSVNRVJTICLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)


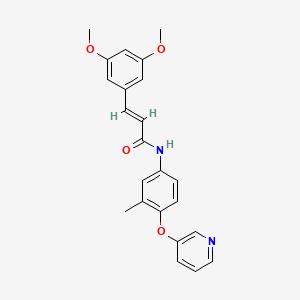
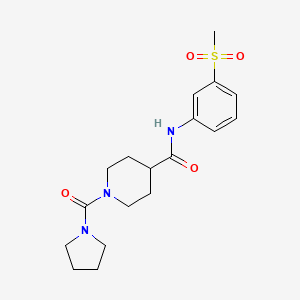
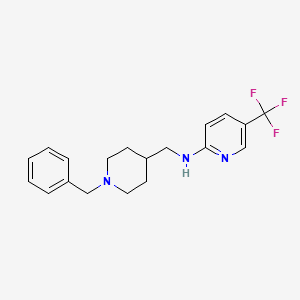
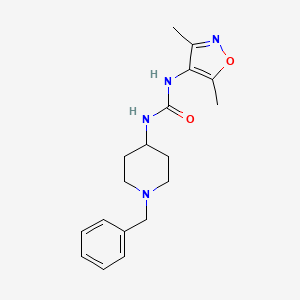
![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)
![3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
